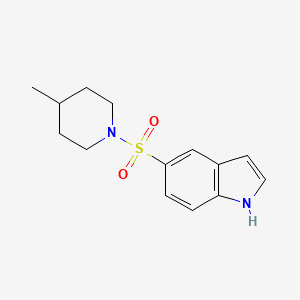![molecular formula C19H18N4O4 B10868917 1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10868917.png)
1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
The synthesis of 1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the quinazoline moiety: This step often involves a condensation reaction with a suitable quinazoline derivative.
Introduction of the methyl and trimethoxyphenyl groups: These groups can be introduced through alkylation and aromatic substitution reactions, respectively.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to a therapeutic effect.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
1-methyl-4-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the trimethoxyphenyl group, which may affect its biological activity.
4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the methyl group, which may influence its chemical properties.
1-methyl-4-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Has one less methoxy group, potentially altering its reactivity and biological effects.
The uniqueness of 1-methyl-4-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-methyl-4-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C19H18N4O4/c1-11-20-21-19-22(11)14-8-6-5-7-13(14)18(24)23(19)12-9-15(25-2)17(27-4)16(10-12)26-3/h5-10H,1-4H3 |
InChI Key |
FJOOBEVCQMLNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=O)N2C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-](/img/structure/B10868838.png)
![4-{2-[(Cyclopropylcarbamothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B10868844.png)
![ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B10868851.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide](/img/structure/B10868855.png)
![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)


![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid](/img/structure/B10868887.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10868895.png)
![N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868907.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10868915.png)
